1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable reagent such as formamide or formic acid to yield the desired pyrazolo[3,4-d]pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and can be used in the development of new materials with specific properties.
Biology: It has shown promise in biological studies, particularly as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s biological activity has led to investigations into its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the methoxy group on the phenyl ring, which may affect its biological activity and chemical reactivity.
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with the methoxy group in a different position, potentially leading to different interactions with molecular targets.
1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Substitution of the methoxy group with a methyl group, which may alter its chemical and biological properties.
These comparisons highlight the uniqueness of 1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its potential advantages in various applications.
Properties
CAS No. |
650628-67-4 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N4O2/c1-18-9-4-2-3-8(5-9)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) |
InChI Key |
DSOXWQRKUIIVEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
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